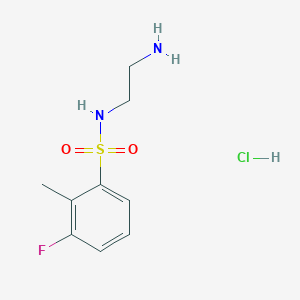
1-((Trifluoromethyl)thio)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Trifluoromethyl)sulfanyl]propan-2-amine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a sulfanyl group, which is further connected to a propan-2-amine structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: This process can be achieved using reagents such as CF3SO2Na under mild conditions . The reaction conditions often include the use of solvents like trifluoroethanol and catalysts such as trifluoroacetic acid under microwave conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing cost-effective and easily handled materials. The scalability of these methods ensures the efficient production of the compound for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(Trifluoromethyl)sulfanyl]propan-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Compounds with modified trifluoromethyl groups.
Substitution: Various substituted amines or thiols.
Wissenschaftliche Forschungsanwendungen
1-[(Trifluoromethyl)sulfanyl]propan-2-amine has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it a valuable tool in biochemical studies, particularly in the development of enzyme inhibitors and probes.
Industry: The compound is used in the development of advanced materials, including polymers and coatings with unique properties.
Wirkmechanismus
The mechanism by which 1-[(trifluoromethyl)sulfanyl]propan-2-amine exerts its effects involves the interaction of the trifluoromethyl group with molecular targets. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the reactivity and binding affinity of the compound. This interaction can modulate various biochemical pathways, making the compound a valuable tool in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Fluoxetine: N-methyl-3-phenyl-3-[4-(trifluoromethyl) phenoxy] propan-1-amine.
Trifluoromethylated Aromatic Compounds: Compounds with trifluoromethyl groups attached to aromatic rings.
Trifluoromethylated Aliphatic Compounds: Compounds with trifluoromethyl groups attached to aliphatic chains.
Uniqueness: 1-[(Trifluoromethyl)sulfanyl]propan-2-amine is unique due to the presence of both a trifluoromethyl group and a sulfanyl group, which imparts distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
1-(trifluoromethylsulfanyl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3NS/c1-3(8)2-9-4(5,6)7/h3H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLWBFMYVJFUKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(8-Azabicyclo[3.2.1]octan-3-yl)-N,N-diethylethan-1-amine](/img/structure/B13527051.png)






![N-[[4-(4-chlorophenyl)phenyl]methyl]-1-propan-2-ylpiperidin-4-amine](/img/structure/B13527104.png)
